molecular formula C36H31N6O3P3 B12817444 1,1',1'',1''',1'''',1'''''-(([1,1'-Biphenyl]-2,2',6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole)

1,1',1'',1''',1'''',1'''''-(([1,1'-Biphenyl]-2,2',6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole)

Cat. No.: B12817444
M. Wt: 688.6 g/mol
InChI Key: NUZVWZBAZOKKQD-UHFFFAOYSA-N
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Description

1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-(([1,1’-Biphenyl]-2,2’,6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole): is a complex organophosphorus compound It features a biphenyl core substituted with multiple phosphane and pyrrole groups, making it a highly functionalized molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-(([1,1’-Biphenyl]-2,2’,6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole) typically involves multi-step organic synthesis. The process starts with the functionalization of the biphenyl core, followed by the introduction of phosphane groups and finally the attachment of pyrrole units. Common reagents used in these steps include organolithium reagents, phosphorus trichloride, and pyrrole. The reaction conditions often require inert atmospheres, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture-sensitive reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-(([1,1’-Biphenyl]-2,2’,6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole) can undergo various chemical reactions, including:

    Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrrole units can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphane groups would yield phosphine oxides, while substitution reactions on the pyrrole units could introduce various functional groups.

Scientific Research Applications

1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-(([1,1’-Biphenyl]-2,2’,6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis due to its multiple phosphane groups.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-(([1,1’-Biphenyl]-2,2’,6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole) involves its interaction with molecular targets through its phosphane and pyrrole groups. These groups can coordinate with metal ions, facilitating catalytic processes or forming stable complexes. The biphenyl core provides a rigid framework that can influence the spatial arrangement of the functional groups, affecting their reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar compounds include other multi-functionalized biphenyl derivatives and organophosphorus compounds. For example:

    1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-(([1,1’-Biphenyl]-2,2’,6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole): is unique due to its combination of phosphane and pyrrole groups, which is not commonly found in other compounds.

    Triphenylphosphine: A simpler organophosphorus compound used widely in catalysis.

    Biphenyl-based ligands: Used in coordination chemistry but typically lack the extensive functionalization seen in 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-(([1,1’-Biphenyl]-2,2’,6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole).

This compound’s uniqueness lies in its highly functionalized structure, providing multiple reactive sites for various applications in scientific research and industry.

Properties

Molecular Formula

C36H31N6O3P3

Molecular Weight

688.6 g/mol

IUPAC Name

[2-[2,6-bis[di(pyrrol-1-yl)phosphanyloxy]phenyl]phenoxy]-di(pyrrol-1-yl)phosphane

InChI

InChI=1S/C36H31N6O3P3/c1-2-17-33(43-46(37-20-3-4-21-37)38-22-5-6-23-38)32(16-1)36-34(44-47(39-24-7-8-25-39)40-26-9-10-27-40)18-15-19-35(36)45-48(41-28-11-12-29-41)42-30-13-14-31-42/h1-31H

InChI Key

NUZVWZBAZOKKQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=C2OP(N3C=CC=C3)N4C=CC=C4)OP(N5C=CC=C5)N6C=CC=C6)OP(N7C=CC=C7)N8C=CC=C8

Origin of Product

United States

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